(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Catalog No.
S3258723
CAS No.
620546-92-1
M.F
C19H16O4
M. Wt
308.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene...

CAS Number

620546-92-1

Product Name

(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

IUPAC Name

(2Z)-6-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

Molecular Formula

C19H16O4

Molecular Weight

308.333

InChI

InChI=1S/C19H16O4/c1-21-14-10-11-15-18(12-14)23-17(19(15)20)9-5-7-13-6-3-4-8-16(13)22-2/h3-12H,1-2H3/b7-5+,17-9-

InChI Key

ISBDQEIOXDWDSA-GIADAODISA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2

solubility

not available

(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is an organic compound characterized by its complex structure, which includes a benzofuran core substituted with various functional groups. The molecular formula for this compound is C18H18O3, and it features a methoxy group at the 6-position of the benzofuran ring, along with an allylidene group derived from 2-methoxyphenyl at the 2-position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Typical of benzofuran derivatives:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions.
  • Aldol Condensation: The allylidene group can participate in aldol reactions, enabling the formation of larger carbon frameworks.
  • Reduction: The double bond in the allylidene moiety can be reduced to form saturated derivatives.

These reactions allow for the derivatization of (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, facilitating the exploration of its chemical properties and biological activities.

Research indicates that compounds similar to (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one may exhibit various biological activities, including:

  • Antioxidant Properties: The presence of methoxy groups can enhance antioxidant activity, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity: Similar structures have shown effectiveness against bacterial and fungal strains, suggesting potential for therapeutic applications.
  • Anticancer Properties: Some derivatives have been studied for their ability to inhibit cancer cell proliferation, making them candidates for further research in oncology.

The synthesis of (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one typically involves:

  • Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-hydroxyaryl ketones.
  • Allylation Reaction: The introduction of the allylidene moiety can be accomplished via a reaction between a suitable aldehyde and a substituted phenyl compound under acidic or basic conditions.
  • Methoxylation: The incorporation of methoxy groups may be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

These methods enable the targeted synthesis of the compound while allowing for modifications that enhance its biological properties.

(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development aimed at treating oxidative stress-related diseases or infections.
  • Material Science: Its unique structural properties could be explored for creating novel materials with specific optical or electronic characteristics.

Interaction studies involving (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: Computational methods to predict how well the compound binds to specific proteins or enzymes.
  • In Vitro Assays: Laboratory tests to evaluate the compound's efficacy against various cellular targets.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one. These include:

Compound NameStructureKey Features
(Z)-6-Methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-oneStructureSimilar benzofuran core with different substituents
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneStructureContains a thiophene ring instead of benzofuran
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-oneStructureHydroxy group substitution affecting solubility and reactivity

Uniqueness

The uniqueness of (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one lies in its specific combination of methoxy and allylidene groups attached to a benzofuran framework, which may confer distinct pharmacological properties not found in other similar compounds. Its potential for diverse biological activities makes it an interesting subject for further investigation in medicinal chemistry.

XLogP3

4.2

Dates

Last modified: 08-19-2023

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